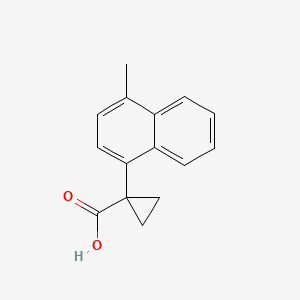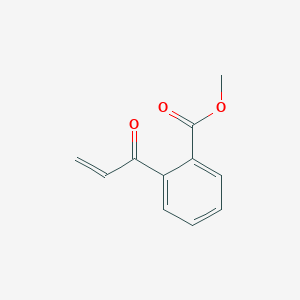
Methyl 2-acryloylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-acryloylbenzoate is an organic compound that belongs to the class of acrylate esters It is characterized by the presence of both an acrylate group and a benzoate group in its molecular structure
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2-acryloylbenzoate can be synthesized through the esterification of 2-acryloylbenzoic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of continuous flow reactors allows for better control of reaction parameters such as temperature and pressure, leading to higher purity and yield of the final product .
化学反应分析
Types of Reactions: Methyl 2-acryloylbenzoate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers with desirable properties for applications in coatings, adhesives, and sealants.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-acryloylbenzoic acid and methanol.
Addition Reactions: The acrylate group can participate in addition reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Addition Reactions: Nucleophiles like primary amines or thiols are used under mild conditions to add across the double bond of the acrylate group.
Major Products:
Polymerization: Polymers with varying molecular weights and properties.
Hydrolysis: 2-acryloylbenzoic acid and methanol.
Addition Reactions: Corresponding adducts with nucleophiles.
科学研究应用
Methyl 2-acryloylbenzoate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties for use in coatings, adhesives, and sealants.
Materials Science: The compound is utilized in the development of advanced materials with tailored mechanical and thermal properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Biodevices: The compound is explored for its use in the fabrication of biocompatible surfaces and interfaces for medical devices.
作用机制
The mechanism of action of methyl 2-acryloylbenzoate primarily involves its reactivity towards nucleophiles and its ability to undergo polymerization. The acrylate group is highly reactive and can participate in various addition reactions, leading to the formation of new chemical bonds. In polymerization reactions, the compound acts as a monomer, forming long polymer chains through free radical mechanisms .
相似化合物的比较
Methyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group.
Ethyl 2-acryloylbenzoate: Similar structure with an ethyl ester group instead of a methyl ester group.
2-acryloylbenzoic acid: The parent acid of methyl 2-acryloylbenzoate.
Uniqueness: this compound is unique due to its combination of an acrylate group and a benzoate group, which imparts distinct reactivity and properties. This dual functionality allows for versatile applications in polymer synthesis and materials science, making it a valuable compound for research and industrial applications .
属性
分子式 |
C11H10O3 |
|---|---|
分子量 |
190.19 g/mol |
IUPAC 名称 |
methyl 2-prop-2-enoylbenzoate |
InChI |
InChI=1S/C11H10O3/c1-3-10(12)8-6-4-5-7-9(8)11(13)14-2/h3-7H,1H2,2H3 |
InChI 键 |
VUXMOJAPHPVUEF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC=C1C(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane](/img/structure/B13622650.png)
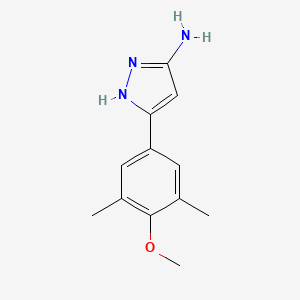

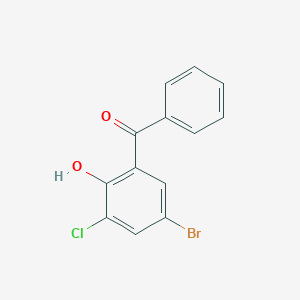
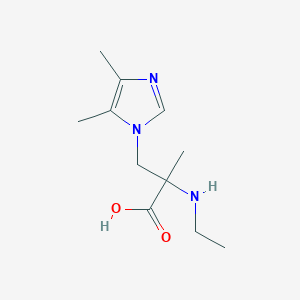



![4-[1-(Trifluoromethyl)cyclobutyl]benzoicacid](/img/structure/B13622710.png)
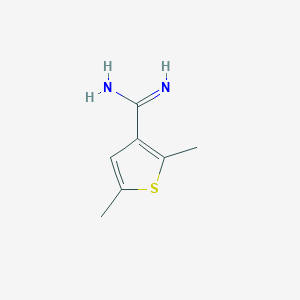
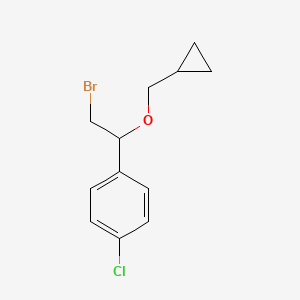
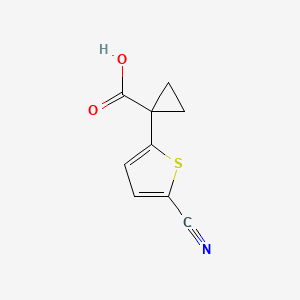
![N-[3-methyl-1-(thiophen-2-yl)butyl]-5-sulfamoylfuran-2-carboxamide](/img/structure/B13622722.png)
